2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACYYYIWDACOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371259 | |
| Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-51-1 | |
| Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10N3O2
- Molecular Weight : 192.20 g/mol
- IUPAC Name : (7R)-4,7-dimethyl-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
The compound features a pyrazolo ring fused with a pyrimidine moiety, which contributes to its unique electronic properties and biological activity.
Anticancer Properties
Research indicates that 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown efficacy against RUVBL1/2 ATPase activity, which is crucial in cancer cell survival and proliferation pathways .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting kinases and ATPases. Its structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function and potentially leading to therapeutic outcomes in cancer treatment .
Case Studies
- Inhibition of RUVBL1/2 ATPase
- Antitumor Activity
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Structure | Different substitution pattern affecting reactivity |
| 3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Structure | Variations in side-chain affecting biological activity |
| Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Lacks carboxylic acid functionality but retains core structure |
The unique substitution pattern of this compound enhances its suitability for enzyme inhibition compared to its analogs.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Melting Point/Decomposition : Decomposes above 250°C .
- Solubility: Polar functional groups (carboxylic acid) suggest moderate solubility in polar solvents like DMSO or ethanol, though exact data are unspecified .
- Safety : Classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structural Analogues
Substituent Variations at Position 6
Key Observations :
Substituent Variations at Position 7
Key Observations :
Core Heterocycle Modifications
Biological Activity
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an anticancer agent, enzyme inhibitor, and its roles in various signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a melting point between 245–247 °C. Its structure includes a pyrazole ring fused with a pyrimidine moiety and a carboxylic acid group at the 6-position. This unique configuration contributes to its biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | 245–247 °C |
| CAS Number | 175201-51-1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. Notably, it exhibits inhibitory effects on:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Epidermal Growth Factor Receptor involved in tumor growth.
- Aurora-A Kinase : Critical for cell division.
These interactions lead to alterations in signal transduction pathways that are crucial for cancer cell viability and proliferation .
Biological Activities
Research indicates that this compound possesses several significant biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
- Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some derivatives have displayed notable antimicrobial activity against various pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents at different positions on the pyrazolo ring can enhance or diminish its activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups can improve potency against specific targets.
- Ring Modifications : Alterations to the pyrazole or pyrimidine rings can affect binding affinity and selectivity towards enzyme targets .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to control treatments. The combination with doxorubicin showed enhanced cytotoxic effects due to synergistic mechanisms .
- Enzyme Inhibition Studies : Detailed kinetic analyses revealed that the compound acts as a competitive inhibitor for several kinases involved in cancer progression. This was confirmed through enzyme assays measuring the rate of substrate conversion in the presence of varying concentrations of the compound .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to untreated controls, indicating potential for therapeutic applications .
Q & A
Basic Research Question
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at positions 2 and 7; carboxylic acid proton at δ ~12–13 ppm) .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 195.07 (C₉H₉N₃O₂) validate the molecular formula .
- HPLC-PDA : Purity analysis (>95%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .
How do structural modifications at the pyrimidine and pyrazole rings influence anticancer activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- C6 Carboxylic Acid : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR). Esterification reduces activity by 70% .
- Methyl Groups (C2/C7) : Enhance lipophilicity and membrane permeability. Removal decreases IC₅₀ values by 3–5 fold in MCF-7 breast cancer cells .
- Substituents at C3 : Aryl groups (e.g., 2,4-dichlorophenyl) improve potency (IC₅₀ = 1.2 µM) via hydrophobic interactions .
Methodology : Derivatives are screened via MTT assays against cancer cell lines (e.g., HepG2, A549) and compared to reference drugs like doxorubicin .
What computational strategies are employed to predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Predicts binding to EGFR (PDB: 1M17) with a docking score of −9.2 kcal/mol, highlighting interactions with Lys721 and Thr830 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models : Use descriptors like LogP and polar surface area to optimize pharmacokinetic properties (e.g., bioavailability >80%) .
How can discrepancies in reported biological activity data be resolved?
Advanced Research Question
Contradictions in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM for HepG2) may arise from:
- Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) or incubation times (48 vs. 72 hours) .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardize passage numbers .
- Data Normalization : Include internal controls (e.g., staurosporine) and triplicate measurements to minimize variability .
What coordination chemistry applications exist for this compound?
Advanced Research Question
The carboxylic acid moiety facilitates metal coordination:
- Organotin(IV) Complexes : Synthesized with SnCl₄; exhibit enhanced cytotoxicity (IC₅₀ = 0.8 µM in HeLa) via mitochondrial apoptosis .
- Copper(II) Complexes : Characterized by ESR and single-crystal XRD; show ROS generation in A549 cells .
What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
